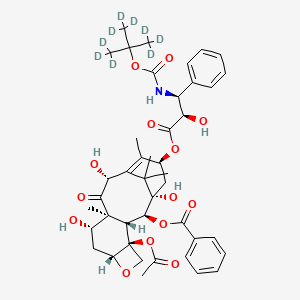

Docetaxel-d9

Description

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1/i3D3,4D3,5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZOTLJHXYCWBA-ZYSSTJHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

816.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Docetaxel-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Docetaxel-d9, a deuterated isotopologue of the potent anti-cancer agent Docetaxel. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.

Core Physicochemical Properties

This compound, a white solid, is primarily utilized as an internal standard for the quantification of Docetaxel in various biological matrices through mass spectrometry-based assays.[1] Its physicochemical characteristics are crucial for developing robust analytical methods and understanding its behavior in experimental settings.

Table 1: Key Physicochemical Identifiers of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₄₃H₄₄D₉NO₁₄ | [2][3][4] |

| Molecular Weight | 816.93 g/mol | [2][3][4] |

| CAS Number | 940867-25-4 | [1] |

| Appearance | White Solid | [1] |

| Melting Point | 163-165 °C | [5] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Chloroform | Slightly Soluble | [6] |

| Methanol | Slightly Soluble | [6] |

| Aqueous Buffers | Sparingly soluble (requires pre-dissolution in DMSO) | [7] |

| DMSO | Soluble | [7] |

| Ethanol | Soluble | [8] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is paramount for its application in research and development. The following sections outline detailed methodologies for key analytical experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a reverse-phase HPLC method suitable for determining the purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 45:55 v/v).[9]

-

Flow Rate: 1.5 mL/min.[9]

-

Detection: UV absorbance at 232 nm.[9]

-

Injection Volume: 20 µL.[9]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Monitor the elution profile and record the chromatogram.

-

The purity is determined by calculating the area percentage of the main peak corresponding to this compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This protocol provides a general framework for the sensitive quantification of this compound, often used as an internal standard for Docetaxel analysis.

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Column: A suitable C18 reverse-phase column.

-

Mobile Phase: Gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

-

Sample Preparation:

-

Spike the biological matrix (e.g., plasma) with a known concentration of this compound as an internal standard.

-

Perform protein precipitation (e.g., with acetonitrile) followed by centrifugation.

-

The supernatant can be further purified using solid-phase extraction (SPE) if necessary.

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase.

-

-

Procedure:

-

Inject the prepared sample into the LC-MS/MS system.

-

Acquire data in MRM mode.

-

Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and verifying the positions of deuterium labeling.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[10] The selection depends on the solubility of the sample.

-

Sample Preparation: Dissolve a few milligrams of this compound in the chosen deuterated solvent.

-

Experiments:

-

¹H NMR: To observe the proton signals. The absence or significant reduction of signals corresponding to the deuterated positions confirms the labeling.

-

¹³C NMR: To analyze the carbon skeleton.

-

2D NMR (e.g., COSY, HSQC): To aid in the complete assignment of proton and carbon signals and further confirm the structure.

-

-

Procedure:

-

Prepare the sample and place it in an NMR tube.

-

Acquire the desired NMR spectra.

-

Process the data (Fourier transformation, phasing, baseline correction).

-

Analyze the spectra to confirm the structure and isotopic labeling pattern.

-

Melting Point Determination

The melting point is a key indicator of the purity of a crystalline solid.

-

Instrumentation: A digital melting point apparatus.

-

Sample Preparation: The this compound sample should be finely powdered and completely dry.[8]

-

Procedure (Capillary Method):

-

Pack a small amount of the powdered sample into a capillary tube.[11]

-

Place the capillary tube in the heating block of the apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[8]

-

Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.[12]

-

Biological Context: Mechanism of Action and Signaling Pathways

The biological activity of this compound is considered identical to that of Docetaxel. The primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.

Microtubule Stabilization

Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[13][14] This hyper-stabilization of microtubules disrupts the formation of the mitotic spindle, leading to a blockage of the cell cycle at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[15][16]

Involvement in the Smad3/HIF-1α Signaling Pathway

Recent studies have indicated that Docetaxel can also exert its anti-cancer effects by modulating specific signaling pathways. In prostate cancer cells, Docetaxel has been shown to target the Smad3/HIF-1α (Hypoxia-Inducible Factor 1-alpha) signaling pathway.[17] It achieves this by reducing the nuclear translocation of Smad3 and inhibiting its binding to the promoter of the HIF-1α gene.[17] This leads to the suppression of HIF-1α transcriptional activation, which in turn inhibits tumor growth and proliferation.[17]

This technical guide provides a foundational understanding of the physicochemical properties of this compound, along with practical experimental protocols and insights into its mechanism of action. This information is intended to empower researchers in their pursuit of advancing cancer therapeutics and analytical methodologies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Microtubule - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. nano-lab.com.tr [nano-lab.com.tr]

- 8. thinksrs.com [thinksrs.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. Melting Point Test - CD Formulation [formulationbio.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. Hypoxia-Inducible Factor 1α Regulates the Transforming Growth Factor β1/SMAD Family Member 3 Pathway to Promote Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. HIF-1α switches the functionality of TGF-β signaling via changing the partners of smads to drive glucose metabolic reprogramming in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Isotopic Purity and Stability of Docetaxel-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Docetaxel-d9, a deuterated analog of the widely used antineoplastic agent, Docetaxel. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic studies, in metabolic profiling, or in other research applications where a stable, isotopically labeled version of Docetaxel is required.

Quantitative Data Summary

The isotopic purity and stability of this compound are critical parameters for its use as an internal standard and in quantitative bioanalysis. The following tables summarize the available quantitative data for these key characteristics.

Table 1: Isotopic Purity of this compound

| Parameter | Specification | Source |

| Isotopic Purity | ≥99% deuterated forms (d1-d9) | Cayman Chemical[1] |

| Chemical Purity (by HPLC) | >95% | LGC Standards[2] |

| Purity | 98.61% | MedChemExpress[3] |

Table 2: Stability of this compound

| Condition | Duration | Stability | Source |

| Storage at -20°C | ≥ 4 years | Stable | Cayman Chemical[1] |

| Room Temperature Shipping | Continental US | Stable | Cayman Chemical[1] |

Experimental Protocols

Accurate determination of isotopic purity and stability is paramount for the reliable use of this compound. The following sections detail the methodologies for key experiments.

Determination of Isotopic Purity

The isotopic purity of this compound is typically determined using a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2.1.1. High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the distribution of deuterated isotopologues (d0 to d9) and calculate the overall isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Chromatographic Separation: The sample is injected into the LC system to separate this compound from any potential impurities. A C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometric Analysis: The eluent is introduced into the HRMS instrument. Data is acquired in full scan mode to detect the molecular ions of all isotopologues.

-

Data Analysis: The relative abundance of the [M+H]⁺ (or other adduct) ions for each isotopologue (d0 to d9) is determined from the mass spectrum. The isotopic purity is calculated based on the ratio of the desired deuterated species to the sum of all isotopic species.

-

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the positions of deuterium labeling and to provide an independent measure of isotopic enrichment.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Sample Preparation: A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).

-

¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the sites of labeling. The residual proton signals can be integrated and compared to the integrals of non-deuterated protons in the molecule to estimate the isotopic enrichment.

-

²H NMR Analysis: A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium nuclei, further confirming the labeling positions.

-

¹³C NMR Analysis: A carbon-13 NMR spectrum can also be used to confirm the sites of deuteration, as the carbon signals coupled to deuterium will show characteristic splitting patterns and reduced signal intensities.

-

Assessment of Chemical Stability

The chemical stability of this compound is assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often in conjunction with forced degradation studies.

2.2.1. Stability-Indicating HPLC Method

-

Objective: To quantify the amount of intact this compound and to separate it from any degradation products.

-

Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector.

-

Methodology:

-

Chromatographic Conditions: A reversed-phase C18 column is typically used. The mobile phase is a gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The flow rate is typically around 1 mL/min, and detection is performed at a wavelength where Docetaxel has maximum absorbance (around 230 nm).

-

Sample Preparation: this compound is dissolved in a suitable solvent and stored under the desired stability conditions (e.g., different temperatures, humidity levels, light exposure). At specified time points, aliquots are withdrawn, diluted, and injected into the HPLC system.

-

Data Analysis: The peak area of the intact this compound is monitored over time. A decrease in the peak area and the appearance of new peaks indicate degradation. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

-

2.2.2. Forced Degradation Studies

-

Objective: To identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.

-

Methodology: this compound is subjected to a variety of stress conditions that are more severe than accelerated stability testing conditions. Samples are then analyzed by the stability-indicating HPLC method.

-

Acidic Hydrolysis: The sample is treated with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Basic Hydrolysis: The sample is treated with a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: The sample is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: The sample is exposed to high temperatures in a solid state or in solution.

-

Photolytic Degradation: The sample is exposed to UV and visible light.

-

Mandatory Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for this compound.

Caption: Mechanism of action of this compound in promoting cancer cell apoptosis.

Caption: Experimental workflow for assessing the purity and stability of this compound.

References

Docetaxel-d9 mechanism of action in cancer cells

An In-Depth Technical Guide on the Core Mechanism of Action of Docetaxel-d9 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docetaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer.[1][2][3][4] Its deuterated isotopologue, this compound, serves as an internal standard for pharmacokinetic and metabolic studies, with its mechanism of action being identical to the parent compound.[5][6] This technical guide provides a comprehensive overview of the molecular mechanisms by which docetaxel exerts its cytotoxic effects on cancer cells. We delve into its primary interaction with microtubules, the consequent disruption of cellular processes, and the signaling cascades leading to cell death. This document synthesizes data on its impact on the cell cycle and apoptosis, presents illustrative experimental protocols for studying these effects, and visualizes the key pathways and workflows to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: Microtubule Stabilization

The principal mechanism of action of docetaxel is the disruption of microtubule dynamics.[1][3][7] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers.[8][9] They are highly dynamic structures, constantly undergoing phases of polymerization (growth) and depolymerization (shrinkage), a process known as dynamic instability.[8][9] This dynamism is critical for several vital cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[3][7][10]

Docetaxel exerts its effect by binding with high affinity to the β-tubulin subunit of the microtubules.[1][2] This binding event stabilizes the microtubule, promoting the assembly of tubulin dimers into microtubules and inhibiting their subsequent depolymerization.[1][8] Compared to its predecessor, paclitaxel, docetaxel has been shown to be approximately twice as potent in inhibiting microtubule depolymerization.[1] This leads to the formation of abnormal, stable microtubule bundles and the suppression of normal microtubule dynamics.[1] The consequence is a disruption of the delicate balance required for microtubule function, leading to profound effects on cell division and survival.[7]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Docetaxel - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. This compound - Ace Therapeutics [acetherapeutics.com]

- 6. caymanchem.com [caymanchem.com]

- 7. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 8. Microtubule - Wikipedia [en.wikipedia.org]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. Docetaxel injection: Clinical Applications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]

The Role of Docetaxel-d9 in Elucidating Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Docetaxel-d9 in the study of microtubule dynamics. Docetaxel, a potent anti-neoplastic agent, exerts its therapeutic effects by disrupting the normal function of microtubules. The deuterated analogue, this compound, serves as a critical tool, primarily as an internal standard, for the precise quantification of docetaxel in complex biological matrices, thereby enabling rigorous pharmacokinetic and pharmacodynamic studies that are fundamental to understanding its mechanism of action and optimizing its clinical use.

Core Concepts: Docetaxel and Microtubule Dynamics

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for a multitude of cellular processes, most notably mitosis. During cell division, the microtubule network reorganizes to form the mitotic spindle, which is responsible for the accurate segregation of chromosomes into daughter cells.

Docetaxel is a member of the taxane family of chemotherapeutic drugs. Its mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization.[1] This hyper-stabilization of microtubules disrupts the delicate balance of microtubule dynamics, leading to a blockage of mitosis at the G2/M phase of the cell cycle and ultimately inducing programmed cell death (apoptosis) in rapidly dividing cancer cells.[1]

The Significance of this compound in Research

This compound is a stable isotope-labeled version of docetaxel, where nine hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight but nearly identical chemical and biological properties to unlabeled docetaxel. This key characteristic makes this compound an ideal internal standard for quantitative analysis of docetaxel using mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4]

In pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug, the use of a deuterated internal standard like this compound is crucial for achieving accurate and precise measurements. By adding a known amount of this compound to a biological sample (e.g., plasma, tissue homogenate) before processing, any loss of the analyte (docetaxel) during sample preparation and analysis can be corrected for, as the internal standard will be affected in the same way. This ensures the reliability of the resulting concentration data, which is essential for determining key pharmacokinetic parameters and understanding the drug's behavior in the body.

Quantitative Data on Docetaxel's Biological Activity

The following tables summarize key quantitative data on the biological effects of docetaxel, providing a reference for its potency and impact on microtubule dynamics.

Table 1: IC50 Values of Docetaxel in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |

| PC-3 | Prostate Cancer | 3.72 | Not Specified |

| DU-145 | Prostate Cancer | 4.46 | Not Specified |

| LNCaP | Prostate Cancer | 1.13 | Not Specified |

| A549 | Non-Small Cell Lung Cancer | ~1.94 (in 2D culture) | Not Specified |

| H460 | Non-Small Cell Lung Cancer | ~1.41 (in 2D culture) | Not Specified |

| H1650 | Non-Small Cell Lung Cancer | ~2.70 (in 2D culture) | Not Specified |

| MDA-MB-231 | Breast Cancer | Not specified, but dose-dependent reduction in viability | 24 and 48 |

| SMMC-7721 | Hepatocellular Carcinoma | 0.5 | Not Specified |

Data sourced from multiple studies.[5][6][7][8]

Table 2: Effect of Taxol (a related taxane) on Microtubule Dynamics in Human Tumor Cells

This data, while for taxol, provides a strong indication of the quantitative effects that docetaxel, as a member of the same drug class, has on microtubule dynamics.

| Cell Line | Parameter | Control (µm/min) | Taxol Treated (µm/min) | % Inhibition |

| Caov-3 (Ovarian) | Shortening Rate | 11.6 ± 7.3 | 7.9 ± 7.2 (at 30 nM) | 31% |

| Growth Rate | 8.3 ± 4.5 | 6.3 ± 3.7 (at 30 nM) | 24% | |

| A-498 (Kidney) | Shortening Rate | 9.2 ± 5.1 | 6.7 ± 3.2 (at 100 nM) | 26% |

| Growth Rate | 8.4 ± 4.2 | 6.8 ± 4.0 (at 100 nM) | 18% |

Data adapted from a study on taxol.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effects of docetaxel on microtubule dynamics. While these protocols are for docetaxel, the use of this compound as an internal standard would be integrated into the analytical quantification steps (e.g., LC-MS/MS) following the biological assay.

Microtubule Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in light scattering (turbidity) or fluorescence.

Materials:

-

Purified tubulin (>99%)

-

GTP solution (100 mM)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

Docetaxel stock solution (in DMSO)

-

This compound (for use as an internal standard in subsequent LC-MS/MS analysis if desired)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a tubulin solution at a final concentration of 2 mg/mL in cold polymerization buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Aliquot the tubulin/GTP solution into pre-warmed microplate wells.

-

Add various concentrations of docetaxel (or vehicle control) to the wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance (turbidity) at 340 nm every minute for 60 minutes.

-

An increase in absorbance over time indicates microtubule polymerization. The rate and extent of polymerization in the presence of docetaxel are compared to the vehicle control.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells and the assessment of morphological changes induced by docetaxel, such as microtubule bundling.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Glass coverslips

-

Docetaxel stock solution

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells onto glass coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with various concentrations of docetaxel or vehicle control for the desired time (e.g., 24 hours).

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding with 1% BSA for 1 hour.

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of docetaxel on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well microplate

-

Docetaxel stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of docetaxel (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).[10]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the docetaxel concentration.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to docetaxel research.

Caption: Docetaxel-induced intrinsic apoptosis pathway.

Caption: General workflow for studying docetaxel's effects.

Conclusion

This compound is an indispensable tool in the comprehensive investigation of docetaxel's interaction with microtubules and its resulting anti-cancer effects. Its primary role as an internal standard in LC-MS/MS analysis ensures the accuracy and reliability of pharmacokinetic and pharmacodynamic data. This, in turn, allows researchers to confidently correlate drug exposure with the observed biological effects on microtubule dynamics, such as polymerization rates and cellular morphology. The combination of robust biological assays and precise analytical methods, facilitated by the use of this compound, is paramount for advancing our understanding of this important chemotherapeutic agent and for the development of novel anti-cancer therapies targeting the microtubule network.

References

- 1. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A rapid and sensitive LC/ESI-MS/MS method for quantitative analysis of docetaxel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Sensitive Assay for Unbound Docetaxel Using Ultrafiltration plus HPLC-MS and Its Application to a Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating Docetaxel-d9 Effects on Tubulin Polymerization: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of the effects of docetaxel-d9 on tubulin polymerization. Docetaxel is a potent, second-generation taxane used in chemotherapy, which exerts its anticancer effects by disrupting microtubule dynamics.[1] Its deuterated isotopologue, this compound, is primarily utilized as an internal standard for quantitative analysis but is expected to share the same fundamental mechanism of action.[2] This document details that mechanism, presents relevant quantitative data, provides comprehensive experimental protocols for studying these effects, and includes visualizations to illustrate key pathways and workflows.

Introduction to Microtubule Dynamics and Docetaxel

Microtubules are essential components of the eukaryotic cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell structure.[1][3] They are dynamic polymers composed of α- and β-tubulin heterodimers.[1] The constant assembly (polymerization) and disassembly (depolymerization) of these microtubules, a process known as dynamic instability, is vital for their function, particularly in the formation of the mitotic spindle during cell division.[1][3]

Docetaxel is a clinically established antimitotic agent that targets microtubules.[4] It binds to the β-tubulin subunit within the microtubule, promoting the assembly of tubulin dimers and stabilizing the resulting polymer by preventing its disassembly.[5][6][7] This hyper-stabilization of microtubules disrupts the delicate balance of their dynamics, leading to a halt in the cell cycle at the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[1][6][8] this compound is a stable, deuterated version of docetaxel, where nine hydrogen atoms have been replaced by deuterium. While this modification is primarily for use as an internal standard in mass spectrometry-based quantification, the fundamental interaction with tubulin is presumed to be identical to that of the parent compound.[2]

Mechanism of Action: Tubulin Stabilization

Docetaxel's primary mechanism of action is the stabilization of microtubules.[5][9] Unlike other agents that cause microtubule depolymerization, docetaxel enhances polymerization and inhibits the subsequent breakdown of the microtubule structure.[4][8]

-

Binding: Docetaxel binds with high affinity to the β-tubulin subunit of the tubulin heterodimer, specifically within the assembled microtubule.[4][5]

-

Promotion of Assembly: It promotes the polymerization of tubulin into stable, non-functional microtubule bundles.[8]

-

Inhibition of Depolymerization: The binding of docetaxel locks the tubulin subunits in place, preventing the microtubule from disassembling.[4] This effectively freezes the microtubule in a polymerized state.

-

Cell Cycle Arrest: The resulting disruption to microtubule dynamics interferes with the formation and function of the mitotic spindle, arresting the cell in mitosis.[1][10]

-

Apoptosis Induction: This prolonged mitotic arrest activates cellular pathways that lead to apoptosis. Docetaxel may also promote apoptosis by inducing the phosphorylation of the anti-apoptotic protein Bcl-2.[8]

The deuteration in this compound does not alter this binding interaction. The primary rationale for deuterating drugs is often to leverage the "deuterium kinetic isotope effect," which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes like CYP3A4, the primary enzyme that metabolizes docetaxel.[11][12] This can lead to an altered pharmacokinetic profile, potentially improving drug exposure or reducing the formation of certain metabolites.

Figure 1: Signaling pathway of this compound's effect on microtubule dynamics.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the activity of docetaxel. Given its structural identity, this compound is expected to exhibit similar potency at the molecular target.

Table 1: Biochemical and Cellular Activity of Docetaxel

| Parameter | Value | Assay / Cell Line | Reference |

|---|---|---|---|

| Biochemical Activity | |||

| Concentration for Assembly | 20 µM | Cell-free microtubule assembly | [2] |

| Cellular Activity | |||

| Cytotoxicity (EC₅₀) | 0.05 µM | J774.2 murine macrophage cells | [2] |

| Cellular Binding Affinity (Kᵢ) | 16 nM | HeLa cells (competitive binding) |[13] |

Table 2: Docetaxel Response and β-Tubulin Expression

| Patient Group | β-Tubulin Isotype mRNA Levels | Response Rate | Reference |

|---|---|---|---|

| Responders | Low Class I & Class III | 75% | [14] |

| Non-Responders | High Class I & Class III | 15% |[14] |

Note: Data presented is for docetaxel, as specific quantitative studies on this compound's effect on tubulin polymerization are not publicly available. The primary use of this compound is as an analytical standard.[2]

Experimental Protocols

Detailed methodologies for assessing the impact of compounds like this compound on tubulin are provided below.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by the absorbance of light at 350 nm.[15] Stabilizing agents like docetaxel will increase the rate and extent of polymerization.

Materials:

-

Purified tubulin (≥99%, e.g., from porcine brain)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

Glycerol

-

This compound and control compounds (e.g., paclitaxel as positive control, DMSO as vehicle)

-

Ice bucket, 96-well microplate, temperature-controlled spectrophotometer

Procedure:

-

Reagent Preparation: Thaw tubulin and GTP on ice. Prepare a 10 mM stock of GTP. Prepare the test compound (this compound) and controls at desired concentrations in General Tubulin Buffer.

-

Reaction Setup (on ice):

-

In a pre-chilled 96-well plate, add the appropriate volume of buffer, glycerol (to 10% final concentration), and GTP (to 1 mM final concentration).

-

Add the test compound (e.g., this compound) or control vehicle (DMSO).

-

Add purified tubulin to a final concentration of 2 mg/mL.[16] Keep the plate on ice to prevent premature polymerization.

-

-

Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Immediately begin reading the absorbance at 350 nm every 60 seconds for 60-90 minutes.

-

Analysis: Plot absorbance (OD₃₅₀) versus time. Compare the polymerization curves of this compound treated samples to the negative (vehicle) and positive (paclitaxel) controls.

Figure 2: Experimental workflow for the in vitro tubulin polymerization assay.

Cell-Based Microtubule Stabilization Assay

This assay quantifies the effect of a compound on the microtubule network within intact cells using immunofluorescence and high-content imaging.

Principle: Cells treated with a microtubule-stabilizing agent will exhibit dense, bundled microtubule structures. These can be visualized by staining for tubulin with a specific antibody and quantified by measuring the fluorescence intensity.[16]

Materials:

-

HeLa or other suitable cancer cell line

-

Cell culture medium, fetal bovine serum, antibiotics

-

96-well imaging plates (black, clear bottom)

-

This compound and control compounds

-

Fixative solution (4% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-α-tubulin antibody

-

Secondary antibody: Fluorescently-conjugated anti-species IgG (e.g., Alexa Fluor 488)

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well imaging plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a concentration range of this compound or controls for a defined period (e.g., 6 to 18 hours) at 37°C.[16]

-

Fixation and Permeabilization:

-

Gently wash the cells with PBS.

-

Fix the cells with 4% formaldehyde for 20-30 minutes at room temperature.[16]

-

Wash again with PBS.

-

Permeabilize the cells with permeabilization buffer for 10-20 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with anti-α-tubulin primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody and DAPI (for nuclear counterstaining) for 2-3 hours at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Wash three times with PBS.

-

Acquire images using a high-content imaging system.

-

Quantify the microtubule network by measuring the total integrated fluorescence intensity of the tubulin stain per cell. An increase in intensity indicates microtubule stabilization and bundling.[16]

-

Figure 3: Logical relationship illustrating the rationale for drug deuteration.

Conclusion

This compound, as a deuterated isotopologue of docetaxel, is fundamentally a potent microtubule-stabilizing agent. Its mechanism of action mirrors that of docetaxel, involving direct binding to β-tubulin, promotion of tubulin assembly, and inhibition of microtubule depolymerization. This disruption of essential microtubule dynamics leads to mitotic arrest and apoptosis in proliferating cells. While its primary application in research is as an internal standard for accurate quantification, the underlying principles of its interaction with tubulin are critical to its function. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the effects of this compound and other novel tubulin-targeting agents in both biochemical and cellular contexts.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Tubulin-targeted agents including docetaxel and cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Docetaxel - Wikipedia [en.wikipedia.org]

- 9. Cancer Trial Results [clin.larvol.com]

- 10. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Prediction of response to docetaxel by quantitative analysis of class I and III beta-tubulin isotype mRNA expression in human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Application of Docetaxel-d9 in Breast Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Docetaxel-d9 in preclinical, in vitro studies utilizing breast cancer cell lines. It covers the fundamental mechanism of action, detailed experimental protocols, quantitative data on cytotoxic effects, and the key signaling pathways involved in the cellular response to docetaxel.

Introduction to Docetaxel and the Role of this compound

Docetaxel is a potent anti-mitotic chemotherapeutic agent belonging to the taxane family of drugs.[1] It is a semi-synthetic analogue of paclitaxel, originally derived from the European yew tree, Taxus baccata.[2] Docetaxel is widely employed in the treatment of various cancers, including metastatic breast cancer.[3][4]

This compound is a deuterated form of docetaxel, meaning that nine hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic labeling makes this compound an ideal internal standard for quantitative analysis using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS). In in vitro studies, this compound is crucial for accurately measuring the intracellular concentration of docetaxel, cellular uptake, and efflux, thereby providing precise data for pharmacokinetic and pharmacodynamic modeling.[5]

Mechanism of Action of Docetaxel

Docetaxel exerts its cytotoxic effects by disrupting the normal function of microtubules, which are essential components of the cell's cytoskeleton and play a critical role in cell division.[1] The primary mechanism of action involves:

-

Microtubule Stabilization: Docetaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization into tubulin dimers.[1][3]

-

Mitotic Arrest: The stabilization of microtubules disrupts the dynamic instability required for the formation of the mitotic spindle during cell division. This leads to the arrest of the cell cycle at the G2/M phase.[6][7]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers a cascade of cellular events that culminate in programmed cell death, or apoptosis.[1] Docetaxel can also induce apoptosis by phosphorylating and inactivating the anti-apoptotic protein Bcl-2.[3][6]

Resistance to docetaxel can develop through various mechanisms, including alterations in β-tubulin structure, increased expression of drug efflux pumps (like P-glycoprotein), and the activation of pro-survival signaling pathways.[6][8]

Quantitative Data: Cytotoxicity of Docetaxel in Breast Cancer Cell Lines

The cytotoxic effect of docetaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. The IC50 values for docetaxel can vary significantly depending on the breast cancer cell line and the specific experimental conditions.

| Breast Cancer Cell Line | Subtype | Docetaxel IC50 (nM) | Reference |

| MDA-MB-231 | Triple-Negative | ~1.8 - 8.7 | [9] |

| MCF-7 | ER+, PR+, HER2- | Varies | [6] |

| SK-BR-3 | HER2+ | ~3.4 - 6.8 | [9] |

| BT-474 | ER+, PR+, HER2+ | Not specified | |

| MDA-MB-453 | HER2+ | ~1.8 - 2.8 | [9] |

| ZR75-1 | ER+, PR+, HER2- | Varies | [6] |

Note: IC50 values are highly dependent on the assay used (e.g., MTT, SRB), incubation time, and specific laboratory conditions. The values presented here are for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro effects of docetaxel on breast cancer cell lines.

Cell Culture and Drug Preparation

-

Cell Lines: Commonly used human breast cancer cell lines include MCF-7 (luminal A), MDA-MB-231 (triple-negative), SK-BR-3 (HER2-positive), and BT-474 (luminal B, HER2-positive).[9]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Docetaxel Stock Solution: Docetaxel is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). The stock solution is then aliquoted and stored at -20°C or -80°C. Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Seed breast cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: The following day, replace the medium with fresh medium containing various concentrations of docetaxel. Include a vehicle control (medium with the same concentration of DMSO as the highest docetaxel concentration) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each docetaxel concentration relative to the vehicle control. Plot the percentage of viability against the log of the docetaxel concentration to determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Seed cells in 6-well plates and treat with docetaxel at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

-

Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.

-

Staining: Rehydrate the fixed cells by washing with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Docetaxel treatment is expected to cause an accumulation of cells in the G2/M phase.

Analysis of Signaling Proteins (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by docetaxel.

-

Protein Extraction: Treat cells with docetaxel, then wash with cold PBS and lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in a sample buffer containing SDS and a reducing agent. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, phospho-ERK, Bcl-2, cleaved PARP). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using X-ray film or a digital imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.

Visualization of Key Concepts

General Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. researchgate.net [researchgate.net]

- 6. texaschildrens.org [texaschildrens.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

The Use of Docetaxel in Preclinical Prostate Cancer Xenograft Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of docetaxel in prostate cancer xenograft models, a critical tool in preclinical drug development. While the deuterated form, Docetaxel-d9, is not typically used as a therapeutic agent itself, it plays a crucial role as an internal standard for the accurate quantification of docetaxel in biological samples. This guide will detail experimental methodologies, present quantitative data from relevant studies, and illustrate the key signaling pathways involved in docetaxel's mechanism of action and resistance in prostate cancer.

Introduction to Docetaxel and its Role in Prostate Cancer Research

Docetaxel is a potent chemotherapeutic agent belonging to the taxane family. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division. By binding to and stabilizing microtubules, docetaxel arrests cells in the mitotic phase of the cell cycle, ultimately leading to apoptotic cell death.[1][2] It is a standard-of-care treatment for metastatic castration-resistant prostate cancer (mCRPC).[3][4] Preclinical studies using prostate cancer xenograft models are instrumental in understanding its efficacy, and exploring novel combination therapies.

In such studies, this compound serves as an indispensable analytical tool. As a deuterated isotopologue of docetaxel, it is chemically identical but has a higher molecular weight. This property allows it to be used as an internal standard in mass spectrometry-based assays to precisely quantify the concentration of docetaxel in plasma, tumor tissue, and other biological matrices. This accurate quantification is vital for pharmacokinetic and pharmacodynamic (PK/PD) modeling.

Experimental Protocols for Prostate Cancer Xenograft Models

The establishment and utilization of prostate cancer xenograft models are fundamental to in vivo drug efficacy studies. Below are generalized protocols for cell line-derived and patient-derived xenograft models.

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model using a human prostate cancer cell line such as PC-3 or DU-145.

Materials:

-

Human prostate cancer cell line (e.g., PC-3, DU-145)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Male immunodeficient mice (e.g., BALB/c nude or SCID)

-

Docetaxel

-

Vehicle solution (e.g., polysorbate 80 and ethanol)

-

This compound (for analytical standard)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture prostate cancer cells in appropriate medium until they reach 80-90% confluency.

-

Cell Harvesting: Trypsinize the cells, wash with PBS, and resuspend in PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), measure them with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Animal Grouping and Treatment: Randomize mice into treatment and control groups. Administer docetaxel (e.g., 10 mg/kg, intravenously, once a week) and vehicle to the respective groups.[5]

-

Sample Collection: At specified time points, collect blood samples for pharmacokinetic analysis. At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic and histological analysis.

-

Sample Analysis: Use a validated LC-MS/MS method with this compound as an internal standard to quantify docetaxel concentrations in plasma and tumor homogenates.

Patient-Derived Xenograft (PDX) Model Protocol

PDX models are generated by implanting fresh tumor tissue from a patient into an immunodeficient mouse, which can better recapitulate the heterogeneity of the original tumor.

Procedure:

-

Tissue Acquisition: Obtain fresh prostate tumor tissue from a patient biopsy or surgical resection under sterile conditions.

-

Tissue Preparation: Mechanically or enzymatically dissociate the tumor tissue into small fragments or single-cell suspensions.

-

Implantation: Implant the tumor fragments or cell suspension subcutaneously or orthotopically into immunodeficient mice.

-

Engraftment and Passaging: Monitor mice for tumor growth. Once the primary tumor reaches a certain size (e.g., 1000 mm³), it can be excised and passaged into subsequent cohorts of mice for expansion.

-

Drug Efficacy Studies: Once a stable PDX line is established and tumors have grown to a suitable size in a cohort of mice, initiate treatment with docetaxel as described for CDX models.

Quantitative Data on Docetaxel Efficacy

The following tables summarize quantitative data from preclinical studies on the efficacy of docetaxel in prostate cancer xenograft models.

Table 1: Tumor Growth Inhibition in Prostate Cancer Xenograft Models

| Xenograft Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |

| DU-145 | Docetaxel | 10 mg/kg/week, i.v., for 3 weeks | 32.6 (tumor regression) | [5] |

| DU-145 | Docetaxel + Radiation | 10 mg/kg/week, i.v., for 3 weeks + 2 Gy/day x 5/week for 3 weeks | 68.6 (tumor regression) | [5] |

| PAC120 (androgen-dependent) | Docetaxel | 20 mg/kg, i.p., 3-week cycles | Significant growth inhibition | [6] |

| HID (androgen-independent) | Docetaxel | 20 mg/kg, i.p., 3-week cycles | Significant growth inhibition | [6] |

Table 2: Pharmacokinetic Parameters of Docetaxel in Mice

| Parameter | Value | Animal Model | Dose | Reference |

| Plasma Clearance | 21 L/hr/m² | Cancer patients (for context) | 70-115 mg/m² | [7] |

| Terminal Half-life | 12 hours | Cancer patients (for context) | 70-115 mg/m² | [7] |

| AUC (Area Under the Curve) | Proportional to dose | Mice | - | [7] |

| Tumor Exposure | Proportional to dose | Mice | - | [7] |

Note: Specific pharmacokinetic data for this compound is not provided as it is used as an internal standard for the quantification of docetaxel.

Signaling Pathways in Docetaxel Action and Resistance

The efficacy of docetaxel is governed by a complex interplay of signaling pathways that regulate cell cycle, apoptosis, and drug resistance.

Docetaxel's Primary Mechanism of Action

Docetaxel's primary mode of action is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.

Caption: Docetaxel's primary mechanism of action.

Key Signaling Pathways Modulated by Docetaxel

Docetaxel's apoptotic effects are mediated through various signaling pathways, including the phosphorylation of Bcl-2.[8]

Caption: Docetaxel-induced apoptosis via Bcl-2 phosphorylation.

Signaling Pathways Involved in Docetaxel Resistance

Resistance to docetaxel is a significant clinical challenge and involves the activation of pro-survival signaling pathways.

Caption: Key signaling pathways contributing to docetaxel resistance.

Conclusion

The use of docetaxel in prostate cancer xenograft models remains a cornerstone of preclinical research. This guide has provided a framework for conducting such studies, from the establishment of xenograft models to the analysis of drug efficacy. The accurate quantification of docetaxel, facilitated by the use of this compound as an internal standard, is paramount for robust and reproducible results. A thorough understanding of the signaling pathways involved in docetaxel's mechanism of action and the development of resistance is crucial for the rational design of novel therapeutic strategies to improve outcomes for patients with prostate cancer.

References

- 1. A physiologically based pharmacokinetic model of docetaxel disposition: from mouse to man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tumor growth inhibition modeling of individual lesion dynamics and interorgan variability in HER2-negative breast cancer patients treated with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Docetaxel in prostate cancer: a familiar face as the new standard in a hormone-sensitive setting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Docetaxel Found to Be Significantly Associated With Reduced Prostate Cancer Mortality in Patients With Otherwise Poor Prognosis - Brigham On a Mission [brighamhealthonamission.org]

- 5. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of docetaxel with or without estramustine phosphate versus mitoxantrone in androgen dependent and independent human prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and metabolism of Taxotere (docetaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

Preclinical Evaluation of Docetaxel-d9 in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical evaluation of Docetaxel, a cornerstone chemotherapy agent, in animal models. While specific preclinical data for a deuterated version, Docetaxel-d9, is not yet publicly available, this document serves as an essential resource by summarizing the extensive preclinical data of the parent compound. Furthermore, it introduces the strategic rationale and potential benefits of deuterium-modified drugs in oncology. The guide details established experimental protocols, presents key quantitative data from in vivo studies in tabular format, and utilizes diagrams to illustrate critical pathways and workflows relevant to the preclinical assessment of taxane-based anticancer agents. This information provides a robust framework for designing and interpreting future preclinical studies of this compound.

Introduction: The Rationale for this compound

Docetaxel is a highly effective mitotic inhibitor that functions by promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] It is widely used in the treatment of various solid tumors, including breast, lung, and prostate cancers.[1][2]

The strategic incorporation of deuterium, a stable isotope of hydrogen, into a drug molecule—a process known as deuteration—can offer significant pharmacokinetic advantages. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by the cytochrome P450 (CYP) enzyme system.[3] For a drug like docetaxel, which is metabolized by CYP3A4, this could lead to:

-

Increased drug exposure: A longer half-life and reduced clearance can increase the area under the curve (AUC), potentially leading to enhanced efficacy.[3][4]

-

Improved safety profile: Slower metabolism can reduce the formation of toxic metabolites and may allow for lower or less frequent dosing, thereby minimizing side effects.[3][4]

-

Reduced drug-drug interactions: A modified metabolic pathway could lessen the impact of co-administered drugs that induce or inhibit CYP3A4.

While preclinical studies on this compound are not yet in the public domain, the development of deuterated analogs of other anticancer drugs has shown promise, with some demonstrating improved pharmacokinetic profiles and enhanced antitumor effects in animal models.[3][4]

Preclinical Evaluation of Docetaxel in Animal Models

The preclinical assessment of docetaxel has established a foundation for its clinical use. These studies have primarily focused on its pharmacokinetics, anti-tumor efficacy, and toxicity profile in various animal models.

Pharmacokinetics

Pharmacokinetic studies of docetaxel have been conducted in mice, rats, and dogs, revealing a multiphasic disposition with rapid tissue uptake and a large volume of distribution.[5][6] Hepatobiliary extraction is the primary route of elimination.[5][6]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Docetaxel in Animal Models

| Parameter | Mouse | Rat | Dog |

| Plasma Protein Binding | 76-89% | - | Similar to human |

| Elimination Half-life (t½) | ~22 hours (tumor) | - | - |

| Clearance | Linear pharmacokinetics | - | Comparable to Taxotere® |

| Metabolism | Hepatic (CYP450) | Hepatic (CYP450) | Hepatic (CYP450) |

| Primary Excretion Route | Feces | Feces | Feces |

Data compiled from multiple sources.[6][7][8]

Anti-Tumor Efficacy

Docetaxel has demonstrated significant in vivo anti-tumor activity across a range of murine and human tumor xenograft models.[1]

Table 2: Summary of Preclinical Efficacy of Docetaxel in Animal Models

| Animal Model | Tumor Type | Key Findings |

| Syngeneic Mice | Murine transplantable tumors | Sensitivity in 11 of 12 tumor types, with complete regressions of advanced-stage tumors.[1] |

| Nude Mice | Human tumor xenografts | Activity observed in 15 of 16 advanced-stage human tumor xenografts.[7] |

| Orthotopic Mouse Model | Breast Cancer | Nanoparticle formulations showed increased tumor accumulation and enhanced survival.[9] |

| Rat Model | Intraperitoneal administration | Significantly increased peritoneal exposure compared to intravenous administration.[10] |

Toxicity Profile

Preclinical toxicology studies have been conducted in mice, rats, dogs, and monkeys. The dog has been identified as the most sensitive species.[7]

Table 3: Summary of Preclinical Toxicity of Docetaxel in Animal Models

| Animal Model | Dose-Limiting Toxicities | Other Observed Toxicities |

| Mice | Hematologic, Gastrointestinal | Neurotoxicity at high doses.[1] |

| Dogs | Hematologic, Gastrointestinal | - |

| Monkeys | Hematologic, Gastrointestinal | - |

Data compiled from multiple sources.[1][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols based on published docetaxel studies.

Animal Models

-

Species and Strain: Commonly used species include BALB/c or C57BL/6 mice for syngeneic models, and athymic nude (nu/nu) mice for human tumor xenografts. Sprague-Dawley rats and Beagle dogs are often used for pharmacokinetic and toxicology studies.[8][10]

-

Tumor Implantation: For xenograft models, human cancer cell lines (e.g., A549 for lung, MCF-7 for breast) are cultured and then subcutaneously or orthotopically injected into the flank or relevant organ of immunocompromised mice.[9][11]

Dosing and Administration

-

Formulation: Due to its poor water solubility, docetaxel is often formulated in a vehicle such as polysorbate 80 and ethanol.[6][12] Nanoparticle and liposomal formulations have also been developed to improve solubility and reduce toxicity.[9][12][13]

-

Route of Administration: Intravenous (i.v.) injection via the tail vein is the most common route for efficacy and pharmacokinetic studies.[1][7] Intraperitoneal (i.p.) administration has also been investigated.[10]

-

Dosing Regimen: Dosing schedules can vary, but often involve single or multiple doses administered over a set period. For example, treatment may be initiated when tumors reach a certain volume, followed by dosing on a specific schedule (e.g., once every 3 days for 4 cycles).

Efficacy Assessment

-

Tumor Growth Inhibition: Tumor volume is measured regularly using calipers and calculated using the formula: (length x width²) / 2. Tumor growth inhibition is a key endpoint.

-

Survival Studies: In survival studies, animals are monitored until a predetermined endpoint, such as tumor size reaching a specific limit or the animal showing signs of significant morbidity.

Pharmacokinetic Analysis

-

Sample Collection: Blood samples are collected at various time points after drug administration. Plasma is separated by centrifugation.

-

Bioanalysis: Docetaxel concentrations in plasma and tissue homogenates are typically quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[10][14]

Toxicity Evaluation

-

Clinical Observations: Animals are monitored daily for signs of toxicity, including changes in body weight, activity level, and overall appearance.

-

Hematology and Clinical Chemistry: Blood samples are collected for complete blood counts and analysis of liver and kidney function markers.[15]

-

Histopathology: At the end of the study, major organs are collected, fixed, and examined microscopically for any treatment-related pathological changes.

Visualization of Key Pathways and Workflows

Docetaxel's Mechanism of Action

The following diagram illustrates the signaling pathway affected by docetaxel.

Caption: Docetaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.

General Preclinical Efficacy Study Workflow

The workflow for a typical in vivo efficacy study is depicted below.

References

- 1. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Docetaxel (Taxotere), a review of preclinical and clinical experience. Part II: Clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and metabolism of Taxotere (docetaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical pharmacokinetics of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Preclinical evaluation of taxane-binding peptide-modified polymeric micelles loaded with docetaxel in an orthotopic breast cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Docetaxel: pharmacokinetics and tissue levels after intraperitoneal and intravenous administration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Highly efficient and lowly toxic docetaxel nanoemulsions for intravenous injection to animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antitumor Effects of Docetaxel in Truncated Basic Fibroblast Growth Factor- Functionalized Liposomes Delivered by d-α-tocopheryl Polyethylene Glycol 2000 Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel form of docetaxel polymeric micelles demonstrates anti-tumor and ascites-inhibitory activities in animal models as monotherapy or in combination with anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Docetaxel-d9 as a Tracer in Metabolic Fate Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of docetaxel-d9, a stable isotope-labeled analog of the potent anticancer agent docetaxel, in metabolic fate studies. By leveraging the distinct mass of the deuterium-labeled compound, researchers can accurately trace the absorption, distribution, metabolism, and excretion (ADME) of docetaxel, providing critical insights for drug development and personalized medicine. This guide details the underlying principles, experimental methodologies, data interpretation, and visualization of the metabolic pathways involved.

Introduction to Stable Isotope Labeling in Drug Metabolism

Stable isotope labeling is a powerful technique in pharmaceutical research that involves the incorporation of non-radioactive heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into a drug molecule.[1] This labeling allows the drug and its metabolites to be differentiated from their endogenous counterparts by mass spectrometry, without altering the drug's fundamental physicochemical and biological properties.[2][3] The use of deuterated compounds like this compound offers a safer alternative to radiolabeling and provides high precision in quantitative bioanalysis.[1]

This compound, with nine deuterium atoms typically incorporated into the tert-butyl group on the C13 side chain, serves as an ideal tracer for several reasons:

-

Chemical Identity: The substitution of hydrogen with deuterium results in a minimal change in the molecule's chemical properties, ensuring that its metabolic fate closely mimics that of the unlabeled drug.[2]

-

Mass Differentiation: The +9 Da mass shift allows for clear distinction from endogenous docetaxel in biological matrices using mass spectrometry.

-

Non-Radioactive: This eliminates the safety concerns and regulatory hurdles associated with radiolabeled compounds.

Synthesis of this compound